molecular formula C17H29N3O3 B2436278 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide CAS No. 1180982-83-5

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide

Cat. No.: B2436278
CAS No.: 1180982-83-5
M. Wt: 323.437
InChI Key: LBFCWNHHOUGUBD-UHFFFAOYSA-N
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Description

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom. The presence of tert-butyl and isopropyl groups adds to its steric hindrance, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a cyclization reaction involving a suitable precursor. The tert-butyl and isopropyl groups are introduced through alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications, including its effects on specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-isopropylacetamide is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-11(2)18-13(21)10-20-14(22)17(19-15(20)23)8-6-12(7-9-17)16(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFCWNHHOUGUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2(CCC(CC2)C(C)(C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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